molecular formula C7H8O3S.H2O<br>C7H10O4S B043110 p-Toluenesulfonic acid monohydrate CAS No. 6192-52-5

p-Toluenesulfonic acid monohydrate

Cat. No.: B043110
CAS No.: 6192-52-5
M. Wt: 190.22 g/mol
InChI Key: KJIFKLIQANRMOU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

p-Toluenesulfonic acid monohydrate, also known as PTSA or TsOH, is primarily used as a catalyst in organic synthesis . It doesn’t have a specific biological target but interacts with a variety of organic compounds to facilitate chemical reactions .

Mode of Action

PTSA is a strong organic acid . It acts as a catalyst in various reactions, including acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions . It can also serve as an intermediate in esterification and reductive amination reactions . The tosyl group (CH3C6H4SO2), often abbreviated as Ts or Tos, is known for its electron-withdrawing properties, making tosylate esters good leaving groups for nucleophilic attack or elimination .

Biochemical Pathways

As a catalyst, PTSA doesn’t directly participate in biochemical pathways but facilitates chemical reactions in organic synthesis. For example, it can catalyze the formation of 1,3,5-trisubstituted pyrazoles derivatives, selenated ketene dithioacetals, triazoloquinazolinone, and benzimidazoquinazolinone derivatives .

Pharmacokinetics

Like other strong acids, it is expected to have high reactivity and low bioavailability .

Result of Action

The primary result of PTSA’s action is the facilitation of chemical reactions. It helps in the formation of various organic compounds, enhancing the efficiency of reactions and increasing the yield of desired products .

Action Environment

The action of PTSA is influenced by environmental factors such as temperature, concentration, and the presence of other reactants. It is hygroscopic and soluble in water, alcohols, and other polar organic solvents . Its reactivity can be affected by the pH of the environment . It is stable under normal conditions but can react with strong oxidizing agents, strong bases, and most common metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluenesulfonic acid monohydrate is typically prepared by the sulfonation of toluene. The reaction involves treating toluene with sulfuric acid, resulting in the formation of p-toluenesulfonic acid. The monohydrate form is obtained by crystallizing the compound from its aqueous solution .

Industrial Production Methods: On an industrial scale, p-toluenesulfonic acid is produced by the sulfonation of toluene using sulfuric acid. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonic acid monohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: p-Toluenesulfonic acid monohydrate is unique due to its combination of strong acidity and organic solubility. This makes it a versatile catalyst in organic synthesis, capable of facilitating a wide range of reactions under mild conditions .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIFKLIQANRMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name p-Toluenesulfonic acid monohydrate
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DSSTOX Substance ID

DTXSID5044316
Record name 4-Methylbenzenesulfonic acid hydrate
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Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, White crystalline solid; [Alfa Aesar MSDS]
Record name 4-Methylbenzenesulfonic acid hydrate (1:1)
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Record name p-Toluenesulfonic acid monohydrate
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CAS No.

6192-52-5
Record name p-Toluenesulfonic acid monohydrate
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Record name p-Toluenesulfonic acid monohydrate
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Record name 4-Methylbenzenesulfonic acid hydrate (1:1)
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Record name 4-Methylbenzenesulfonic acid hydrate
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Record name Benzenesulfonic acid, 4-methyl-, hydrate (1:1)
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Record name toluene-4-sulphonic acid monohydrate
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Record name P-TOLUENESULFONIC ACID MONOHYDRATE
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Synthesis routes and methods I

Procedure details

The general procedure described in Example 3 was used with 4-chlorobenzenesulfonic acid (192 mg, 1.00 mmol), methylboronic acid (90 mg, 1.50 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 12 h, 100° C. The product was isolated as a white solid (207 mg, 99%). Mp=104° C. (lit.=106° C.). 1H NMR (400 MHz, d4-MeOH) δ: 7.71 (d, 2H, J=8.4 Hz), 7.24 (d, 2H, J=8.4 Hz), 5.08 (s, H2O), 2.37 (s, 3H)). 13C NMR (125 MHz, d4-MeOH) δ: 143.3, 142.0, 130.0, 127.1, 21.4.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate (415.5 g) in dimethyl formamide (750 ml), iodomethyl penicillanate 1,1-dioxide (279.1 g) was added with stirring. After stirring for 40 minutes at approximately 5° C., ethyl acetate (2 liter) was added and the resulting solution washed with water (400 ml), followed by saturated aqueous sodium chloride (400 ml). The washings were extracted with ethyl acetate (2×400 ml), whereupon the ethyl acetate phases were combined and washed with saturated aqueous sodium chloride (2×400 ml) to give a solution containing the amino-protected VD 1827. This was hydrolyzed at an apparent pH-value of 2.5-3 (glass calomel electrode) by addition of a solution of 4-toluenesulfonic acid monohydrate (142.5 g) in ethyl acetate (1 liter). After stirring for 1 hour at 5° C., the crystals were filtered off, washed with ethyl acetate and dried to give 550.9 g of the crude title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate
Quantity
415.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
amino
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reactant
Reaction Step Two
[Compound]
Name
calomel
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Reaction Step Three
Quantity
142.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
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Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
Name
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0 (± 1) mol
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Reaction Step One
Name
p-TSA
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p-Toluenesulfonic acid monohydrate
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p-Toluenesulfonic acid monohydrate
Reactant of Route 5
p-Toluenesulfonic acid monohydrate
Reactant of Route 6
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